![molecular formula C22H22N4O5S B2503981 4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941243-45-4](/img/structure/B2503981.png)

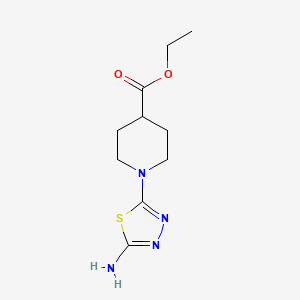

4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide" is a chemically complex molecule that appears to be related to the family of benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities, including inhibition of carbonic anhydrases, potential anticonvulsant properties, and anti-inflammatory effects . The specific structure of the compound suggests it may have unique interactions with biological targets due to its benzo[d][1,3]dioxol-5-ylmethyl and cyanooxazol-2-yl groups.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the N-alkylation of aminobenzenesulfonamides with alcohols, as seen in the direct synthesis of amino-(N-alkyl)benzenesulfonamides . This method could potentially be adapted for the synthesis of the compound , considering the presence of the amino and sulfonamide groups in its structure. The synthesis of similar compounds has been achieved starting from substituted benzaldehydes or other aromatic precursors, followed by reactions with sulfonyl chlorides or other reagents to introduce the sulfonamide group .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be quite complex, with various substituents affecting their conformation and interactions. For instance, the crystal structure of a related compound showed intermolecular interactions and specific orientations between benzene rings, which could be relevant for the binding and activity of the compound . The presence of a benzo[d][1,3]dioxol-5-ylmethyl group in the compound of interest could similarly influence its molecular conformation and interactions with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes such as carbonic anhydrases. These interactions are often modulated by the substituents on the benzene ring, which can enhance or reduce the inhibitory activity of the compounds . The cyanooxazol-2-yl group in the compound of interest may also play a role in its reactivity and selectivity towards biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Substituents like the benzo[d][1,3]dioxol-5-ylmethyl and cyanooxazol-2-yl groups can affect the compound's solubility, stability, and overall reactivity. These properties are crucial for the compound's potential as a pharmaceutical agent, as they determine its bioavailability and interaction with biological systems .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of zinc phthalocyanine derivatives, which included benzenesulfonamide derivative groups. These compounds demonstrated promising properties for photodynamic therapy applications in cancer treatment, notably due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory Applications

Hashimoto et al. (2002) synthesized and evaluated a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their ability to inhibit COX-2 enzymes. The introduction of a fluorine atom in these compounds significantly increased their selectivity towards COX-2 over COX-1, making them potential candidates for the treatment of inflammatory conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Antibacterial and Antifungal Activities

Abbasi et al. (2020) conducted research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, exploring their properties in inhibiting bacterial biofilms and assessing their cytotoxicity. These compounds displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with mild cytotoxicity (Abbasi et al., 2020).

Antitumor Activity

Sławiński and Brzozowski (2006) synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity. One compound, in particular, demonstrated remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, making it a potential candidate for cancer treatment (Sławiński & Brzozowski, 2006).

Lipoxygenase Inhibition

Abbasi et al. (2017) synthesized sulfonamides with a 1,4-benzodioxin ring to evaluate their potential as therapeutic agents for inflammatory ailments. These compounds displayed good inhibitory activity against lipoxygenase enzyme, suggesting their usefulness in treating inflammatory diseases (Abbasi et al., 2017).

Wirkmechanismus

Target of Action

The compound’s primary targets are microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents . They play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound affects the cell cycle pathway . By interacting with tubulin and disrupting microtubule assembly, it causes cell cycle arrest at the S phase . This disruption of the cell cycle pathway leads to the induction of apoptosis in cancer cells .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death .

Eigenschaften

IUPAC Name |

4-[5-(1,3-benzodioxol-5-ylmethylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-3-26(4-2)32(27,28)17-8-6-16(7-9-17)21-25-18(12-23)22(31-21)24-13-15-5-10-19-20(11-15)30-14-29-19/h5-11,24H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFZWVBDAQYWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)